molecular formula C8H6BrF3O3 B11811008 Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate

Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate

Katalognummer: B11811008
Molekulargewicht: 287.03 g/mol
InChI-Schlüssel: BOUNYZBQLVFDQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate is a chemical compound with the molecular formula C8H6BrF3O3 It is a derivative of furan, a heterocyclic organic compound, and contains bromine and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate typically involves the bromination of a furan derivative followed by esterification. One common method includes the bromination of 2-(trifluoromethyl)furan-3-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting brominated product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Ethanol and Sulfuric Acid: Used for esterification.

    Palladium Catalysts: Used in coupling reactions.

Major Products Formed:

    Substituted Furans: Resulting from nucleophilic substitution.

    Furanones and Dihydrofurans: Resulting from oxidation and reduction reactions.

    Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-chloro-2-(trifluoromethyl)furan-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 5-bromo-2-(methyl)furan-3-carboxylate: Similar structure but with a methyl group instead of trifluoromethyl.

    Ethyl 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylate: Similar structure but with a thiophene ring instead of furan.

Uniqueness: The presence of both bromine and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased reactivity and lipophilicity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H6BrF3O3

Molekulargewicht

287.03 g/mol

IUPAC-Name

ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate

InChI

InChI=1S/C8H6BrF3O3/c1-2-14-7(13)4-3-5(9)15-6(4)8(10,11)12/h3H,2H2,1H3

InChI-Schlüssel

BOUNYZBQLVFDQX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(OC(=C1)Br)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.